N-{[4-(dimethylamino)phenyl]methyl}-1,5-dimethyl-1H-pyrazol-3-amine
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Overview
Description
N-{[4-(dimethylamino)phenyl]methyl}-1,5-dimethyl-1H-pyrazol-3-amine is a complex organic compound that features a pyrazole ring substituted with a dimethylamino group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(dimethylamino)phenyl]methyl}-1,5-dimethyl-1H-pyrazol-3-amine typically involves the reaction of 4-(dimethylamino)benzaldehyde with 1,5-dimethyl-1H-pyrazol-3-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(dimethylamino)phenyl]methyl}-1,5-dimethyl-1H-pyrazol-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-{[4-(dimethylamino)phenyl]methyl}-1,5-dimethyl-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-{[4-(dimethylamino)phenyl]methyl}-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine
- 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
Uniqueness
N-{[4-(dimethylamino)phenyl]methyl}-1,5-dimethyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
CAS No. |
1006446-95-2 |
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Molecular Formula |
C14H20N4 |
Molecular Weight |
244.34 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-1,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C14H20N4/c1-11-9-14(16-18(11)4)15-10-12-5-7-13(8-6-12)17(2)3/h5-9H,10H2,1-4H3,(H,15,16) |
InChI Key |
GRVKWWVHUFMJCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NCC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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